

The Discovery and Characterization of 3-Oxo-OPC6-CoA: A Technical Guide

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Compound of Interest

Compound Name: 3-Oxo-OPC6-CoA

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Introduction

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (**3-Oxo-OPC6-CoA**) is a key, yet transient, intermediate in the biosynthesis of the plant hormone jasmonic acid. As a central molecule in the jasmonate signaling pathway, which governs plant growth, development, and defense, understanding the formation and fate of **3-Oxo-OPC6-CoA** is critical for applications in agriculture and the development of novel therapeutic agents that modulate inflammatory responses in humans. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of **3-Oxo-OPC6-CoA**, with a focus on quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

Discovery and Biosynthesis

The existence of **3-Oxo-OPC6-CoA** was postulated as a necessary intermediate following the elucidation of the jasmonic acid biosynthetic pathway. Jasmonic acid is synthesized from α -linolenic acid through a series of enzymatic reactions that occur in the chloroplast and peroxisome. The final steps, involving the shortening of the octanoate side chain of 12-oxo-phytodienoic acid (OPDA), occur via peroxisomal β -oxidation.

3-Oxo-OPC6-CoA is formed from its precursor, 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), after one complete cycle of β -oxidation. This process

involves the sequential action of three key enzymes: Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase (KAT).

Quantitative Data

Direct quantitative measurements for the enzymatic conversion of **3-Oxo-OPC6-CoA** are not extensively documented due to its transient nature. However, data from studies on the substrate specificity of the involved enzymes provide valuable insights. The following tables summarize relevant quantitative information for the enzymes that catalyze the formation and subsequent conversion of **3-Oxo-OPC6-CoA**.

Table 1: Substrate Specificity of Plant Acyl-CoA Oxidases (ACX)

Enzyme Source	Substrate	Relative Activity (%)	Reference
Arabidopsis thaliana ACX1	Lauryl-CoA (C12)	100	[1]
	Myristoyl-CoA (C14)	115	
	Palmitoyl-CoA (C16)	75	
	Stearoyl-CoA (C18)	20	
Cucumis sativus (Cucumber)	Palmitoyl-CoA (C16)	100	[2]
	Stearoyl-CoA (C18)	90	
	Oleoyl-CoA (C18:1)	120	
	Linoleoyl-CoA (C18:2)	130	

Table 2: Kinetic Parameters of Plant 3-Ketoacyl-CoA Thiolases (KAT)

Enzyme Source	Substrate	Km (μM)	Vmax ($\mu\text{mol/min/mg}$)	Reference
Arabidopsis thaliana KAT2	Acetoacetyl-CoA (C4)	25	120	[1]
3-Ketooctanoyl-CoA (C8)	15	95	[1]	
3-Ketodecanoyl-CoA (C10)	12	88	[1]	
Helianthus annuus (Sunflower)	Acetoacetyl-CoA (C4)	Not Determined	Not Determined	[3]

Experimental Protocols

Synthesis of Jasmonate Precursors

The chemical synthesis of jasmonate precursors like OPDA is a prerequisite for in vitro biosynthesis assays. A common method involves the enzymatic conversion of α -linolenic acid.

Materials:

- α -Linolenic acid
- Soybean lipoxygenase (Type V)
- Flaxseed acetone powder (source of allene oxide synthase and cyclase)
- Borate buffer (pH 9.0)
- Diethyl ether
- Silica gel for column chromatography

Protocol:

- Dissolve α -linolenic acid in ethanol.

- Add the solution to an aerated borate buffer containing soybean lipoxygenase to produce 13-hydroperoxy-linolenic acid (13-HPOT).
- Incubate the 13-HPOT with a flaxseed acetone powder extract, which contains allene oxide synthase and allene oxide cyclase, to yield OPDA.
- Extract the OPDA with diethyl ether.
- Purify the OPDA using silica gel column chromatography.

In Vitro Jasmonic Acid Biosynthesis Assay

This assay allows for the characterization of the enzymes involved in the conversion of jasmonate precursors.

Materials:

- Synthesized OPDA
- Plant protein extract (e.g., from etiolated seedlings)
- ATP, Coenzyme A, NAD⁺, FAD
- Reaction buffer (e.g., MOPS-KOH, pH 7.5)
- LC-MS/MS system

Protocol:

- Incubate the synthesized OPDA with the plant protein extract in the reaction buffer.
- Add ATP and Coenzyme A to initiate the formation of OPC-CoA esters.
- Add NAD⁺ and FAD to facilitate the β -oxidation reactions.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
- Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile).

- Analyze the reaction products, including **3-Oxo-OPC6-CoA** and jasmonic acid, by LC-MS/MS.

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoA thioesters.

Instrumentation:

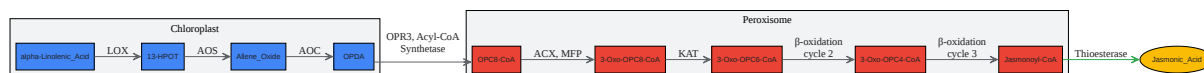
- High-performance liquid chromatograph (HPLC)
- Tandem mass spectrometer (e.g., triple quadrupole)
- Reversed-phase C18 column

Protocol:

- Extract acyl-CoAs from plant tissue or in vitro reaction mixtures using an appropriate solvent (e.g., 75% ethanol).
- Centrifuge the extract to pellet debris.
- Inject the supernatant onto the C18 column.
- Separate the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and acetonitrile.
- Detect the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each target molecule.

Signaling Pathways and Logical Relationships

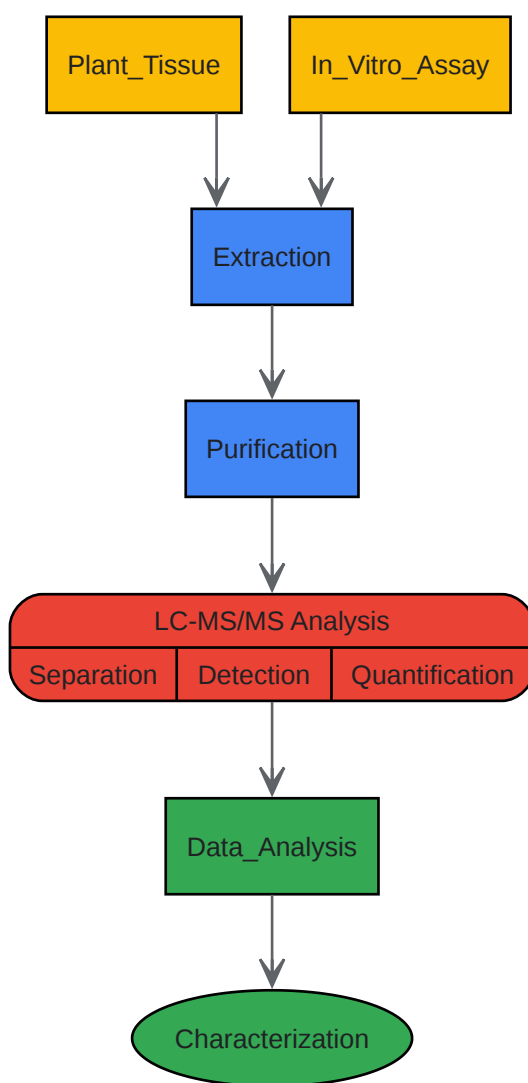
The biosynthesis of **3-Oxo-OPC6-CoA** is an integral part of the jasmonic acid signaling pathway, a complex network that regulates a plant's response to various stimuli.



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Biosynthesis of Jasmonic Acid.

The experimental workflow for the discovery and characterization of acyl-CoA intermediates like **3-Oxo-OPC6-CoA** involves a combination of biochemical and analytical techniques.



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Workflow for Acyl-CoA Analysis.

Conclusion

3-Oxo-OPC6-CoA represents a critical juncture in the biosynthesis of jasmonic acid. While its direct characterization is challenging due to its low abundance and transient nature, a comprehensive understanding of its formation and metabolism can be achieved through the study of the broader jasmonate pathway and the application of sensitive analytical techniques like LC-MS/MS. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of jasmonate signaling and its potential applications in science and medicine.

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